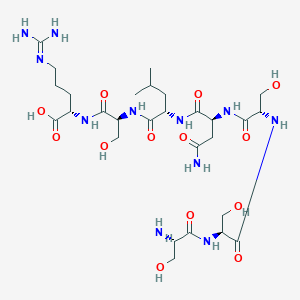
Glycyl-L-methionyl-L-phenylalanyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is a tetrapeptide composed of the amino acids glycine, methionine, phenylalanine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in medicine, biochemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid addition.
Cleavage from the resin: and final deprotection to obtain the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high efficiency and reproducibility. The process involves similar steps as described above but on a larger scale and with more rigorous purification methods like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-methionyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Restoration of methionine from methionine sulfoxide.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Glycyl-L-methionyl-L-phenylalanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Glycyl-L-methionyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-methionine: A dipeptide with similar oxidation properties.
L-phenylalanyl-L-alanine: Another dipeptide with different structural and functional properties.
Met-Arg-Phe-Ala: A tetrapeptide with a different sequence but similar applications in research.
Uniqueness
Glycyl-L-methionyl-L-phenylalanyl-L-alanine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions and applications that differ from other peptides.
Propiedades
Número CAS |
918661-98-0 |
|---|---|
Fórmula molecular |
C19H28N4O5S |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H28N4O5S/c1-12(19(27)28)21-18(26)15(10-13-6-4-3-5-7-13)23-17(25)14(8-9-29-2)22-16(24)11-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)/t12-,14-,15-/m0/s1 |
Clave InChI |
WBKHXOLJFZHMQP-QEJZJMRPSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)CN |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)
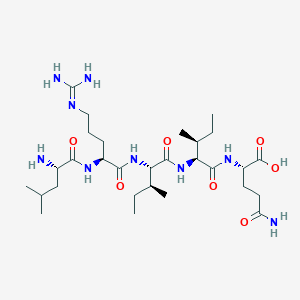
![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)
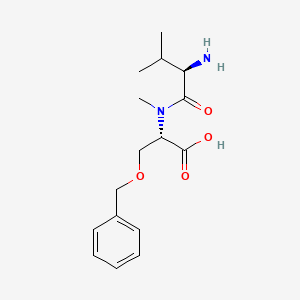
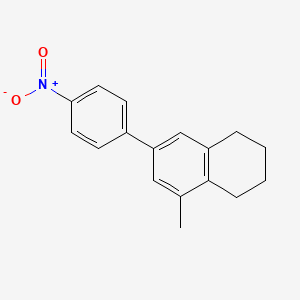
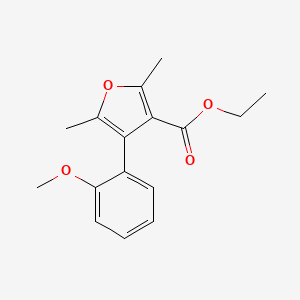



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)
